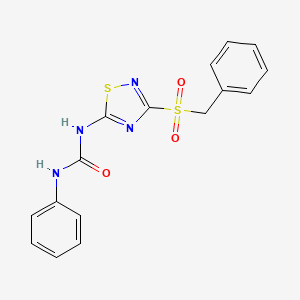

1-(3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-3-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-3-phenylurea is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

Target of Action

It is known that sulfonamide-based indole analogs, which this compound is a part of, have been long employed as an active ingredient in drug design and production . They exhibit a variety of pharmacological actions, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .

Mode of Action

It is known that the mode of action of a drug usually includes the specific biochemical interaction through which a drug substance produces its pharmacological effect . This often involves the drug binding to specific molecular targets such as an enzyme or receptor .

Biochemical Pathways

It is known that microbial resistance to arsenic can accompany with oxidation, reduction, or methylation of arsenic . Various operons, gene products, and biochemical pathways are involved in biotransformation of arsenic .

Pharmacokinetics

It is known that the pharmacokinetics of a drug can greatly impact its bioavailability .

Result of Action

It is known that indole-sulfonamide derivatives exhibit a variety of pharmacological actions, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .

Action Environment

It is known that environmental factors can greatly influence the action of a drug .

Preparation Methods

The synthesis of 1-(3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-3-phenylurea typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced by reacting the thiadiazole derivative with benzylsulfonyl chloride in the presence of a base, such as triethylamine.

Formation of the Urea Derivative: The final step involves the reaction of the benzylsulfonyl-thiadiazole derivative with phenyl isocyanate to form the desired urea derivative.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is being investigated for its potential use as a therapeutic agent due to its ability to interact with specific biological targets.

Industry: The compound can be used in the development of new materials with unique properties, such as improved thermal stability and conductivity.

Comparison with Similar Compounds

1-(3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-3-phenylurea can be compared with other thiadiazole derivatives, such as:

1,3,4-Thiadiazole: Known for its antimicrobial and anti-inflammatory properties.

1,2,5-Thiadiazole: Exhibits antiviral and antitubercular activities.

1,2,3-Thiadiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives.

Biological Activity

1-(3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-3-phenylurea is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological applications.

Chemical Structure and Properties

The compound is characterized by a thiadiazole ring substituted with a benzylsulfonyl group and a phenylurea moiety. The specific arrangement of these functional groups contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₄O₃S₂ |

| Molecular Weight | 378.42 g/mol |

| CAS Number | 924860-85-5 |

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Thiadiazole Ring : Cyclization of thiosemicarbazides with carboxylic acids under acidic or basic conditions.

- Introduction of the Benzylsulfonyl Group : Reaction with benzylsulfonyl chloride in the presence of a base like triethylamine.

- Formation of the Urea Derivative : Reaction with phenyl isocyanate to yield the final product.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives related to this compound have shown significant cytotoxicity against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), HeLa (cervical cancer).

- IC₅₀ Values : Some derivatives demonstrated IC₅₀ values as low as 0.37 µM against HeLa cells, indicating potent activity compared to standard drugs like sorafenib (IC₅₀ = 7.91 µM) .

Flow cytometry analyses reveal that these compounds induce apoptosis in cancer cells and arrest the cell cycle at the sub-G1 phase, suggesting a mechanism that involves programmed cell death .

Antimicrobial Activity

Thiadiazole derivatives have been reported to possess antimicrobial properties. The presence of the thiadiazole ring enhances their effectiveness against various bacterial strains. For example:

- Compounds derived from similar structures have shown promising results against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 3.125 μg/mL .

Other Pharmacological Activities

Beyond anticancer and antimicrobial properties, thiadiazole derivatives exhibit a range of biological activities:

- Antioxidant Activity : Some studies indicate that these compounds can scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Effects : Preliminary data suggest potential in reducing inflammation markers in vitro and in vivo .

Case Studies

Several case studies have documented the biological evaluation of thiadiazole derivatives:

- Study on Anticancer Activity :

- Antimicrobial Screening :

Properties

IUPAC Name |

1-(3-benzylsulfonyl-1,2,4-thiadiazol-5-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S2/c21-14(17-13-9-5-2-6-10-13)18-15-19-16(20-24-15)25(22,23)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRZXAZNLOEYAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=NSC(=N2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.